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Compound of Interest

Compound Name: Benzyl 2-chloroethyl ether

Cat. No.: B033054

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Benzyl 2-
chloroethyl ether (CoH11CIO), a key intermediate in various chemical syntheses. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The empirical formula of Benzyl 2-chloroethyl ether is CoH11CIO, with a molecular weight of
170.64 g/mol .[1] The spectroscopic data presented below has been compiled from various
spectral databases and is consistent with the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (33C
NMR) atoms.

IH NMR (Proton NMR) Data

The *H NMR spectrum of Benzyl 2-chloroethyl ether exhibits distinct signals corresponding to
the aromatic protons of the benzyl group and the aliphatic protons of the chloroethyl ether

moiety.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.35 Multiplet 5H CesHs-
~4.58 Singlet 2H -O-CHz-Ph
~3.75 Triplet 2H -O-CHz2-CH2-Cl
~3.65 Triplet 2H -CHz2-CH2-Cl

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (6) ppm

Assignment

~137.8 Quaternary aromatic C (C-1)
~128.4 Aromatic CH (C-3, C-5)
~127.7 Aromatic CH (C-4)

~127.6 Aromatic CH (C-2, C-6)
~72.9 -O-CHz-Ph

~71.2 -O-CH2-CH2-Cl

~42.8 -CH2-Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of Benzyl 2-chloroethyl ether shows
characteristic absorption bands for the ether linkage, the alkyl halide, and the aromatic ring.
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Wavenumber (cm~?) Intensity Assignment

3080-3030 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1495, 1450 Medium Aromatic C=C stretch

1100 Strong C-O-C (ether) stretch

740, 695 Strong C-H out—of—?lane bend
(monosubstituted benzene)

650-750 Medium-Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The mass spectrum of Benzyl 2-chloroethyl ether shows a molecular ion
peak and several characteristic fragment ions.

miz Relative Intensity Assighment

[M]*/ [M+2]* (Molecular ion

with chlorine isotopes)

170/172 Low

[C7H7]* (Tropylium ion, base

91 High veak)

92 Medium [C7Hs]*

65 Medium [CsHs]*
63/65 Medium [CH2CH:CIJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: A solution of Benzyl 2-chloroethyl ether (typically 5-25 mg) is
prepared in a deuterated solvent (e.g., CDCIs3) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).

o Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific
frequency for 'H (e.g., 300 or 500 MHz) and *3C (e.g., 75 or 125 MHz). For *H NMR,
standard acquisition parameters are used. For 13C NMR, proton-decoupled spectra are
typically obtained to simplify the spectrum to single lines for each carbon environment.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard (TMS). The chemical shifts (d) are reported in parts per
million (ppm), and the integration of the signals in the *H NMR spectrum is determined.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like Benzyl 2-chloroethyl ether, the spectrum is
typically recorded using a neat sample (a thin film of the liquid between two salt plates, e.g.,
NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is
first recorded. The sample is then placed in the beam path, and the sample spectrum is
acquired. The instrument measures the interference pattern of the infrared light, which is
then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs.
wavenumber).

o Data Processing: The final spectrum is typically presented as percent transmittance versus
wavenumber (cm~1). The characteristic absorption bands are identified and assigned to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation and purification before analysis (GC-MS).
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« lonization: In the ion source, the sample molecules are ionized, typically using Electron
lonization (EI). This involves bombarding the molecules with a high-energy electron beam,
which ejects an electron from the molecule to form a molecular ion (M*) and also causes
fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation
pattern is analyzed to provide structural information.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like Benzyl 2-chloroethyl ether.

Spectroscopic Techniques
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Proposed Structure of
Benzyl 2-chloroethyl ether
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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